molecular formula C12H15F3N2 B8281236 (4-Trifluoromethylphenylamino)piperidine

(4-Trifluoromethylphenylamino)piperidine

Cat. No.: B8281236
M. Wt: 244.26 g/mol
InChI Key: WSNCUSHYIZUJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Trifluoromethylphenylamino)piperidine is a piperidine derivative characterized by a trifluoromethylphenyl group attached to the piperidine ring via an amino linker. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly those targeting neurological receptors and enzymes. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for blood-brain barrier penetration and sustained pharmacological activity . The compound’s synthesis typically involves coupling 4-(4-trifluoromethylphenyl)piperidine with appropriate reagents, as demonstrated in the preparation of MK19 (a neuronal nicotinic acetylcholine receptor modulator) via amide bond formation .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]piperidin-1-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-4-6-11(7-5-10)16-17-8-2-1-3-9-17/h4-7,16H,1-3,8-9H2

InChI Key

WSNCUSHYIZUJNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Neuronal nAChR Modulators

Compound Piperidine Substituent IC₅₀ (μM) Non-nAChR Effects
KAB-18 Phenylpropyl 10.2 ≥90%
COB-3 Small alkyl 0.73 None
IB-10 3-Phenylpropyl 9.8 85%
PPB-6 N-iPr 1.2 None

Source :

Table 2: Cholinesterase Inhibitor Comparison

Compound Binding Site Relative Potency vs. Reference Drug
Phenoxyethyl piperidine CAS + PAS Comparable to donepezil
Arylaminopropanone-piperidine CAS only 30% lower vs. rivastigmine
Morpholine derivative CAS (weak) 50% lower vs. piperidine analogs

Sources :

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